molecular formula C11H12ClN3O4 B11682505 1-(3-Chloro-2-methyl-4,6-dinitrophenyl)pyrrolidine

1-(3-Chloro-2-methyl-4,6-dinitrophenyl)pyrrolidine

Cat. No.: B11682505
M. Wt: 285.68 g/mol
InChI Key: XBIXCDGLUZJKMJ-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-methyl-4,6-dinitrophenyl)pyrrolidine is an organic compound with the molecular formula C₁₁H₁₂ClN₃O₄ It is characterized by a pyrrolidine ring attached to a phenyl group substituted with chlorine, methyl, and dinitro groups

Preparation Methods

The synthesis of 1-(3-Chloro-2-methyl-4,6-dinitrophenyl)pyrrolidine typically involves the reaction of 3-chloro-2-methyl-4,6-dinitrobenzene with pyrrolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

1-(3-Chloro-2-methyl-4,6-dinitrophenyl)pyrrolidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the phenyl ring can be substituted by nucleophiles under suitable conditions, leading to the formation of different derivatives.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, hydrogen gas with a palladium catalyst for reduction, and potassium permanganate for oxidation .

Scientific Research Applications

1-(3-Chloro-2-methyl-4,6-dinitrophenyl)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methyl-4,6-dinitrophenyl)pyrrolidine involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidine ring may also play a role in modulating the compound’s activity by influencing its binding to target proteins .

Comparison with Similar Compounds

1-(3-Chloro-2-methyl-4,6-dinitrophenyl)pyrrolidine can be compared with other similar compounds such as:

    1-(3-Chloro-2-methyl-4,6-dinitrophenyl)piperidine: Similar structure but with a piperidine ring instead of pyrrolidine.

    1-(3-Chloro-2-methyl-4,6-dinitrophenyl)morpholine: Contains a morpholine ring, which may alter its chemical properties and biological activity.

    1-(3-Chloro-2-methyl-4,6-dinitrophenyl)pyrrole: Features a pyrrole ring, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C11H12ClN3O4

Molecular Weight

285.68 g/mol

IUPAC Name

1-(3-chloro-2-methyl-4,6-dinitrophenyl)pyrrolidine

InChI

InChI=1S/C11H12ClN3O4/c1-7-10(12)8(14(16)17)6-9(15(18)19)11(7)13-4-2-3-5-13/h6H,2-5H2,1H3

InChI Key

XBIXCDGLUZJKMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=C1Cl)[N+](=O)[O-])[N+](=O)[O-])N2CCCC2

Origin of Product

United States

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